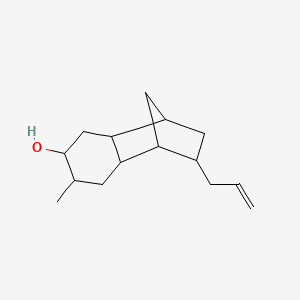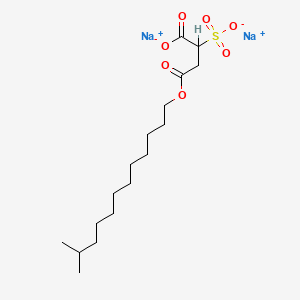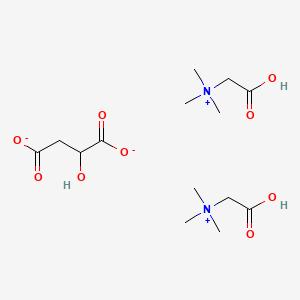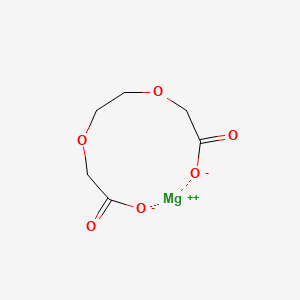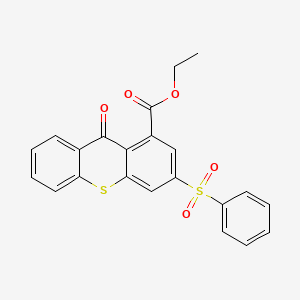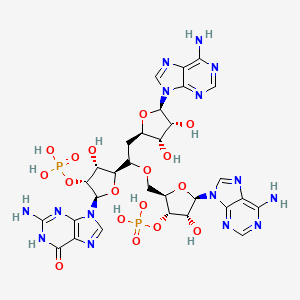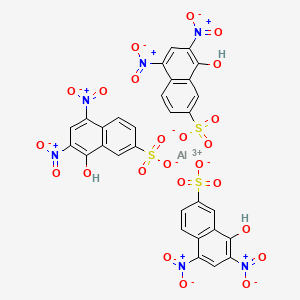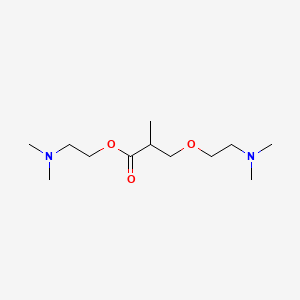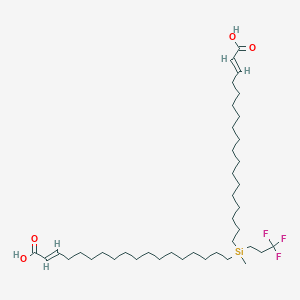
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate is a chemical compound with the molecular formula C40H73F3O4Si and a molecular weight of 703.09 g/mol . This compound is known for its unique properties due to the presence of trifluoropropyl and silylene groups, which impart distinct chemical and physical characteristics.
Preparation Methods
The synthesis of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves several steps. One common method includes the reaction of 3,3,3-trifluoropropyltrimethoxysilane with octadecenoic acid under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process.
Chemical Reactions Analysis
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique properties make it useful in the development of bio-compatible materials.
Medicine: Research is ongoing to explore its potential in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silylene group can form stable bonds with various substrates, facilitating its use in diverse applications .
Comparison with Similar Compounds
Methyl(3,3,3-trifluoropropyl)silylene dioctadecenoate can be compared with other similar compounds such as:
Methyl(3,3,3-trifluoropropyl)siloxane: This compound has similar trifluoropropyl groups but differs in its siloxane backbone.
Methyl(3,3,3-trifluoropropyl)cyclotrisiloxane: This cyclic compound has a different structural arrangement, leading to distinct properties.
The uniqueness of this compound lies in its combination of trifluoropropyl and silylene groups, which impart unique chemical reactivity and stability.
Properties
CAS No. |
62273-09-0 |
|---|---|
Molecular Formula |
C40H73F3O4Si |
Molecular Weight |
703.1 g/mol |
IUPAC Name |
(E)-18-[[(E)-17-carboxyheptadec-16-enyl]-methyl-(3,3,3-trifluoropropyl)silyl]octadec-2-enoic acid |
InChI |
InChI=1S/C40H73F3O4Si/c1-48(37-34-40(41,42)43,35-30-26-22-18-14-10-6-2-4-8-12-16-20-24-28-32-38(44)45)36-31-27-23-19-15-11-7-3-5-9-13-17-21-25-29-33-39(46)47/h28-29,32-33H,2-27,30-31,34-37H2,1H3,(H,44,45)(H,46,47)/b32-28+,33-29+ |
InChI Key |
PXAXTRVTSSDSHI-NUOLXNBNSA-N |
Isomeric SMILES |
C[Si](CCC(F)(F)F)(CCCCCCCCCCCCCCC/C=C/C(=O)O)CCCCCCCCCCCCCCC/C=C/C(=O)O |
Canonical SMILES |
C[Si](CCCCCCCCCCCCCCCC=CC(=O)O)(CCCCCCCCCCCCCCCC=CC(=O)O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


